N-BOC-D-Arginine hydrochloride
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Overview
Description
N-BOC-D-Arginine hydrochloride (NBOC-Arg) is a derivative of the amino acid arginine that has been widely used in scientific research. It is a strong inhibitor of nitric oxide synthase (NOS), a key enzyme involved in the production of nitric oxide (NO) in the body. NBOC-Arg has several advantages over other NOS inhibitors, including its high selectivity for NOS, its lack of toxicity, and its ability to be synthesized relatively easily. In
Scientific Research Applications
Chemical Synthesis
Boc-D-Arg-OH.HCl is often used in chemical synthesis due to its unique properties. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It’s particularly useful in peptide synthesis, where it can protect the amino group of amino acids like arginine .
Biochemical Research
In biochemical research, Boc-D-Arg-OH.HCl can be used to study protein structure and function. The D-Arginine component of the molecule can be incorporated into peptides to study the effects of stereochemistry on biological activity .
Pharmaceutical Applications
Boc-D-Arg-OH.HCl could potentially be used in the development of new pharmaceuticals. For example, it could be used to synthesize peptide-based drugs with improved stability or altered activity .
Material Science
In material science, Boc-D-Arg-OH.HCl could be used to create novel materials with unique properties. For example, it could be used to synthesize peptide-based materials for use in drug delivery or tissue engineering .
Chromatography
Boc-D-Arg-OH.HCl could be used in chromatography, a method used to separate mixtures. The compound could be used as a standard or a target molecule in affinity chromatography .
Analytical Chemistry
In analytical chemistry, Boc-D-Arg-OH.HCl could be used as a reagent or a standard in various assays. For example, it could be used in assays designed to measure the activity of enzymes that modify arginine residues .
Mechanism of Action
Target of Action
It is known that d-arginine, the core amino acid in this compound, plays a role in the inhibition of glutamate-induced nitric oxide production in rats .
Mode of Action
The boc group in the compound is a protective group used in peptide synthesis . It can be cleaved by mild acidolysis , which may influence its interaction with its targets.
Biochemical Pathways
The compound’s core amino acid, d-arginine, is known to be involved in the nitric oxide production pathway .
Pharmacokinetics
The compound is soluble in water or 1% acetic acid , which may influence its bioavailability.
Action Environment
The compound is recommended to be stored at 2-8°c in an inert atmosphere , suggesting that temperature and oxygen levels may affect its stability.
properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDELGKMVZYHPPB-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-D-Arginine hydrochloride | |
CAS RN |
113712-06-4 |
Source
|
Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113712-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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